Cas no 2172521-99-0 (6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one)

6-Amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core substituted with an amino group, a sulfanyl moiety, and a 3-(trifluoromethyl)phenyl ring. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation due to its electron-rich and sterically defined framework. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl and amino functionalities offer sites for further derivatization. Its rigid, planar geometry may facilitate binding interactions in biological targets, making it a candidate for exploratory research in drug discovery or agrochemical applications. The compound's synthetic versatility and structural features underscore its value in developing novel bioactive molecules.
6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one structure
2172521-99-0 structure
Product name:6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one
CAS No:2172521-99-0
MF:C11H8F3N3OS
MW:287.260931015015
CID:6493527
PubChem ID:165524781

6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one
    • 2172521-99-0
    • EN300-1452234
    • 6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
    • Inchi: 1S/C11H8F3N3OS/c12-11(13,14)6-3-1-2-5(4-6)7-8(15)16-10(19)17-9(7)18/h1-4H,(H4,15,16,17,18,19)
    • InChI Key: PPKVRTDNEYGZIJ-UHFFFAOYSA-N
    • SMILES: S=C1NC(C(=C(N)N1)C1C=CC=C(C(F)(F)F)C=1)=O

Computed Properties

  • Exact Mass: 287.03401755g/mol
  • Monoisotopic Mass: 287.03401755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.2Ų
  • XLogP3: 1.7

6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1452234-5.0g
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
5g
$5221.0 2023-06-06
Enamine
EN300-1452234-10.0g
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
10g
$7742.0 2023-06-06
Enamine
EN300-1452234-0.25g
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
0.25g
$1657.0 2023-06-06
Enamine
EN300-1452234-50mg
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
50mg
$1513.0 2023-09-29
Enamine
EN300-1452234-5000mg
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
5000mg
$5221.0 2023-09-29
Enamine
EN300-1452234-1000mg
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
1000mg
$1801.0 2023-09-29
Enamine
EN300-1452234-0.05g
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
0.05g
$1513.0 2023-06-06
Enamine
EN300-1452234-0.1g
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
0.1g
$1585.0 2023-06-06
Enamine
EN300-1452234-100mg
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
100mg
$1585.0 2023-09-29
Enamine
EN300-1452234-250mg
6-amino-2-sulfanyl-5-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one
2172521-99-0
250mg
$1657.0 2023-09-29

6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one Related Literature

Additional information on 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one

Introduction to 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one (CAS No. 2172521-99-0)

6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with significant potential in the field of pharmaceutical chemistry. This compound, identified by its CAS number 2172521-99-0, belongs to the pyrimidine class of molecules, which are well-documented for their biological activity and therapeutic applications. The structural features of this molecule, including its amino and sulfanyl substituents, as well as the presence of a trifluoromethyl group on the phenyl ring, contribute to its unique chemical properties and biological interactions.

The trifluoromethyl group is particularly noteworthy in medicinal chemistry due to its ability to modulate metabolic stability and binding affinity. This modification has been widely explored in the development of drugs targeting various diseases, including cancer and inflammatory disorders. The dihydropyrimidin-4-one core structure is also known for its versatility in drug design, offering a scaffold that can be further functionalized to enhance pharmacological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the amino and sulfanyl groups may interact with specific amino acid residues in target proteins, potentially leading to inhibitory effects on key enzymes involved in disease pathways. For instance, preliminary computational studies have indicated that this molecule could exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression.

The synthesis of 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The introduction of the trifluoromethyl group requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency.

In vitro studies have begun to elucidate the biological profile of this compound. Initial assays have shown promising results in terms of cytotoxicity against certain cancer cell lines. The sulfanyl moiety appears to play a crucial role in mediating these effects by enhancing cell membrane permeability or interfering with signal transduction pathways. Additionally, the amino group may contribute to hydrogen bonding interactions with biological targets, further influencing pharmacological outcomes.

The potential therapeutic applications of 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one are being actively investigated. Researchers are exploring its efficacy in treating conditions such as chronic inflammation and neurodegenerative diseases. The compound's ability to modulate enzyme activity makes it a promising candidate for developing novel therapeutics that address unmet medical needs.

Future research directions include optimizing synthetic routes for large-scale production and conducting comprehensive pharmacokinetic studies. Understanding how this molecule is metabolized and excreted will be essential for determining its clinical utility. Furthermore, structural modifications based on initial findings may lead to derivatives with enhanced potency and reduced side effects.

The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one. These tools can predict biological activity with remarkable accuracy based on molecular descriptors, allowing researchers to prioritize compounds for experimental validation. This synergy between computational methods and experimental chemistry represents a significant step forward in modern drug development.

Collaborative efforts between academic institutions and pharmaceutical companies are crucial for translating laboratory findings into clinical applications. The development pipeline for this compound relies on interdisciplinary expertise spanning organic chemistry, biochemistry, pharmacology, and computational biology. Such collaborations ensure that innovative molecules like 6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one are thoroughly evaluated before reaching patients.

In conclusion,6-amino-2-sulfanyl-5-3-(trifluoromethyl)phenyl-3,4-dihydropyrimidin-4-one (CAS No. 2172521-99-0) represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups and promising preclinical data position it as a valuable asset in ongoing drug discovery efforts. As research progresses,this compound will continue to be scrutinized for its potential to address critical medical challenges.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd